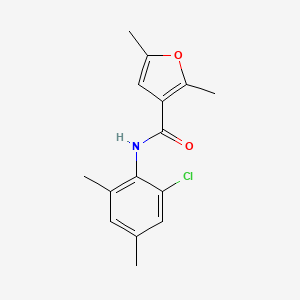![molecular formula C18H18N2O5S2 B7532829 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biotechnology. The compound is also known as DMTS and has a molecular formula of C19H20N2O4S2.
作用機序
The mechanism of action of DMTS is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, DMTS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
DMTS has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, a process by which cells undergo programmed cell death. Additionally, DMTS has been shown to inhibit the growth of cancer cells and to possess anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using DMTS in lab experiments is its potent antitumor activity. This makes it a promising candidate for drug discovery and cancer research. However, one of the limitations of using DMTS is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DMTS. One potential direction is to investigate the compound's potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and to identify potential drug targets for the compound. Finally, future research could focus on developing new synthetic methods for DMTS that are more efficient and cost-effective.
合成法
DMTS can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-methoxybenzenesulfonyl chloride to form DMTS.
科学的研究の応用
DMTS has been extensively studied for its potential applications in various scientific fields. The compound has been shown to possess antitumor, antifungal, and antibacterial activities, making it a promising candidate for drug discovery. Additionally, DMTS has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-23-12-8-9-15(24-2)13(10-12)14-11-26-18(19-14)20-27(21,22)17-7-5-4-6-16(17)25-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIKWCCBAVMHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)
